5-Acetamido-2-bromobenzoic acid hydrate
Description
Significance and Research Context of Halogenated Benzoic Acid Derivatives
Halogenated benzoic acid derivatives are a significant class of compounds in contemporary chemical research, primarily due to their versatile applications as building blocks in organic synthesis and their prevalence in medicinal chemistry. The introduction of halogen atoms into the benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These modifications are instrumental in the design and synthesis of new pharmaceutical agents and functional materials.
The strategic placement of halogens can lead to compounds with a wide range of biological activities. For instance, halogenated anthranilic acid derivatives, which are structurally related to the subject of this article, have been investigated for their potential as androgen receptor antagonists. nih.govresearchgate.net The presence of a halogen can also facilitate further chemical transformations, making these derivatives valuable intermediates in the synthesis of more complex molecules.
Overview of Hydrate (B1144303) Forms in Organic Compounds
In the realm of organic chemistry, a hydrate is a compound that has incorporated water molecules into its solid-state structure. buyersguidechem.com This water, often referred to as water of crystallization, is present in a stoichiometric or near-stoichiometric ratio to the organic molecule. The formation of a hydrate can significantly alter the physical properties of a compound compared to its anhydrous (water-free) form. These differences can include changes in melting point, solubility, dissolution rate, and crystal structure.
The presence of water molecules within the crystal lattice can lead to the formation of extensive hydrogen bonding networks, which can stabilize the crystal structure. From a pharmaceutical perspective, the hydration state of an active pharmaceutical ingredient (API) is a critical factor, as it can impact the drug's bioavailability and stability. Therefore, a thorough understanding and characterization of the hydrated forms of organic compounds are essential in drug development and materials science.
Scope of Academic Inquiry into 5-Acetamido-2-bromobenzoic Acid Hydrate
The academic inquiry into this compound appears to be in its nascent stages. While the compound is commercially available and its chemical identity is established with a unique CAS number (22921-67-1), dedicated research articles focusing specifically on its synthesis, crystal structure, and detailed physicochemical properties are not extensively found in publicly accessible scientific literature. buyersguidechem.combldpharm.com
Much of the available data pertains to the anhydrous form, 5-Acetamido-2-bromobenzoic acid. Research on structurally similar molecules, such as other halogenated N-acetylanthranilic acid derivatives, provides a broader context for the potential areas of interest for this specific compound. nih.govnih.gov However, to date, in-depth investigations that single out the hydrate form for comprehensive study are limited. This suggests that the full scope of its chemical behavior and potential applications remains an area ripe for future exploration by the research community.
Chemical and Physical Properties of 5-Acetamido-2-bromobenzoic Acid
Due to the limited availability of specific research data for the hydrate form, the following table summarizes the known properties of the anhydrous compound, 5-Acetamido-2-bromobenzoic acid. This information provides a foundational understanding of the core molecule.
| Property | Value |
| CAS Number | 22921-67-1 echemi.com |
| Molecular Formula | C₉H₈BrNO₃ echemi.com |
| Molecular Weight | 258.07 g/mol echemi.com |
| Appearance | Lilac-greyish powder echemi.com |
| Melting Point | 186-188 °C echemi.com |
| Boiling Point | 466.0±40.0 °C at 760 mmHg echemi.com |
| Density | 1.706 g/cm³ echemi.com |
| Flash Point | 235.6±27.3 °C echemi.com |
| Vapor Pressure | 1.75E-09mmHg at 25°C echemi.com |
Interactive Data Table
Click to view interactive data
| Property | Value |
|---|---|
| CAS Number | 22921-67-1 |
| Molecular Formula | C₉H₈BrNO₃ |
| Molecular Weight | 258.07 g/mol |
| Appearance | Lilac-greyish powder |
| Melting Point | 186-188 °C |
| Boiling Point | 466.0±40.0 °C at 760 mmHg |
| Density | 1.706 g/cm³ |
| Flash Point | 235.6±27.3 °C |
| Vapor Pressure | 1.75E-09mmHg at 25°C |
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-acetamido-2-bromobenzoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3.H2O/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14;/h2-4H,1H3,(H,11,12)(H,13,14);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWGOUBHVVMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Acetamido 2 Bromobenzoic Acid Hydrate
Established Synthetic Routes to 5-Acetamido-2-bromobenzoic Acid
The synthesis of 5-Acetamido-2-bromobenzoic acid can be approached through two primary retrosynthetic pathways: bromination of an existing acetamido benzoic acid derivative or amidation of a bromo-aminobenzoic acid precursor.
Bromination Strategies
One common route to introduce a bromine atom onto an aromatic ring is through electrophilic aromatic substitution. For the synthesis of 5-Acetamido-2-bromobenzoic acid, the starting material would be 5-acetamidobenzoic acid. The acetamido group is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing group. Due to the steric hindrance at the position ortho to the bulky acetamido group, bromination is expected to occur at the position ortho to the carboxylic acid and para to the acetamido group, which is the desired C2 position.
Common brominating agents for such transformations include molecular bromine (Br₂) in a solvent like acetic acid, often with a catalyst such as iron(III) bromide (FeBr₃). jcsp.org.pk Another widely used reagent is N-Bromosuccinimide (NBS), which is a convenient and safer source of electrophilic bromine. organic-chemistry.orgwikipedia.org The reaction with NBS can be catalyzed by an acid and may proceed with high regioselectivity. researchgate.net
Table 1: Bromination Agents for Aromatic Compounds
| Reagent | Catalyst/Conditions | Selectivity |
|---|---|---|
| Br₂/Acetic Acid | FeBr₃ or Iodine | Dependent on directing groups |
Amidation Reactions
An alternative synthetic approach involves the amidation of a pre-brominated precursor, namely 5-amino-2-bromobenzoic acid. The amino group can be readily acylated to the corresponding acetamido group. This transformation is typically achieved by treating the amino compound with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. wikipedia.org This method offers the advantage of avoiding potential side reactions that might occur during the bromination of the more activated 5-acetamidobenzoic acid.
The synthesis of the precursor, 5-amino-2-bromobenzoic acid, can be accomplished by the bromination of 2-aminobenzoic acid (anthranilic acid). chemicalbook.com
Crystallization and Hydrate (B1144303) Formation Processes
The final step in the synthesis is the purification of the product, which is often achieved through crystallization. 5-Acetamido-2-bromobenzoic acid is commonly isolated as a hydrate, indicating that water molecules are incorporated into the crystal lattice during the crystallization process from aqueous solvents. sigmaaldrich.comorganic-chemistry.org The formation of a stable hydrate is dependent on the crystallization conditions, such as the solvent system, temperature, and rate of cooling. Recrystallization from a mixture of an organic solvent (like ethanol) and water is a common technique to obtain pure crystalline hydrates of carboxylic acids. The presence of water in the crystal structure can influence the compound's physical properties, such as its melting point and solubility.
Chemical Reactivity and Derivatization Pathways
The presence of multiple functional groups in 5-Acetamido-2-bromobenzoic acid hydrate allows for a range of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the aromatic ring is susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions.
Ullmann Condensation: This classic copper-catalyzed reaction can be employed to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgcdnsciencepub.com For instance, reacting 5-Acetamido-2-bromobenzoic acid with an alcohol in the presence of a copper catalyst and a base can yield the corresponding 2-alkoxy derivative. Similarly, reaction with an amine would lead to a 2-amino derivative. organic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, but modern modifications with soluble copper catalysts and ligands have made the reaction more versatile. wikipedia.orgnih.gov
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org 5-Acetamido-2-bromobenzoic acid can be coupled with various organoboron reagents, such as boronic acids or their esters, to introduce new aryl or vinyl substituents at the 2-position. rsc.orglibretexts.orgresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Table 2: Nucleophilic Substitution Reactions
| Reaction | Catalyst | Nucleophile | Product Type |
|---|---|---|---|
| Ullmann Condensation | Copper (Cu) or Copper salts (e.g., CuI) | Alcohols, Amines, Thiols | Ethers, Amines, Thioethers |
Functional Group Transformations of the Acetamido Moiety
The acetamido group can also undergo various chemical transformations.
Hydrolysis (Deacetylation): The amide bond of the acetamido group can be cleaved under acidic or basic conditions to regenerate the amino group. libretexts.org Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid or sulfuric acid, yields 5-amino-2-bromobenzoic acid and acetic acid. nih.gov Basic hydrolysis, using a strong base such as sodium hydroxide, results in the formation of the corresponding carboxylate salt and ammonia. libretexts.org This deprotection step is often necessary in multi-step syntheses.
Reduction: The amide functionality can be reduced to an amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org Reduction of the acetamido group in 5-Acetamido-2-bromobenzoic acid would yield the corresponding N-ethylamino derivative. youtube.com
These synthetic and reactive pathways highlight the utility of this compound as a versatile intermediate in the construction of a wide array of more complex organic molecules.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group is a versatile functional group that serves as a cornerstone for a variety of chemical transformations. In the case of 5-Acetamido-2-bromobenzoic acid, this moiety can be converted into esters, amides, and other derivatives through established synthetic protocols. These transformations are pivotal for modifying the compound's physical and chemical properties and for incorporating it into more complex molecular architectures. The reactivity of the carboxylic acid can be influenced by the presence of the acetamido and bromo substituents on the aromatic ring.
Esterification
The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. For 5-Acetamido-2-bromobenzoic acid, esterification can be achieved by reacting the corresponding carboxylate anion with an alkyl halide. A documented example is the synthesis of Methyl 5-acetamido-2-bromobenzoate. In this procedure, 5-Acetamido-2-bromobenzoic acid is first deprotonated using a base, such as sodium carbonate, to form the more nucleophilic carboxylate salt. This salt then reacts with an electrophilic methylating agent, like methyl iodide, in a polar aprotic solvent such as dimethylformamide (DMF) to yield the methyl ester. uva.nl This method avoids the strongly acidic conditions of a classic Fischer esterification, which could potentially hydrolyze the acetamido group.
Amidation and Cyclization Reactions
The carboxylic acid group can also be transformed into an amide, which is a key functional group in many biologically active molecules. While direct amidation with an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, the reaction can be facilitated using coupling agents or by first converting the carboxylic acid to a more reactive derivative like an acid chloride. libretexts.orgkhanacademy.org
In the context of 5-Acetamido-2-bromobenzoic acid, its carboxylic acid functionality has been utilized in more complex transformations that result in the formation of heterocyclic systems. For example, it has been used as a precursor in the synthesis of pyrazolo[3,4-b]quinoline derivatives. In a multi-step process, 5-Acetamido-2-bromobenzoic acid is reacted with an aminopyrazole in the presence of potassium carbonate and a copper(II) acetate (B1210297) catalyst. googleapis.com This reaction involves a copper-catalyzed nucleophilic substitution at the bromine-bearing carbon, followed by a cyclization reaction where the carboxylic acid group reacts to form the quinoline (B57606) ring system. While not a simple amidation, this demonstrates a productive transformation of the carboxylic acid group into a new ring structure.
Reduction
Although specific examples for the reduction of 5-Acetamido-2-bromobenzoic acid are not prominently featured in the reviewed literature, the general principles of carboxylic acid reduction are well-established. Carboxylic acids are typically resistant to reduction by milder agents but can be converted to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group. An aldehyde is formed as an intermediate but is immediately reduced further to the primary alcohol. libretexts.org It is expected that 5-Acetamido-2-bromobenzoic acid would react similarly to yield (5-acetamido-2-bromophenyl)methanol, provided that the reducing agent does not affect the other functional groups on the molecule.
Interactive Data Table: Reactions of 5-Acetamido-2-bromobenzoic Acid
| Reaction Type | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |
| Esterification | 1. Sodium Carbonate (Na₂CO₃)2. Methyl Iodide (CH₃I) | DMF | Stirring, 1h | Methyl 5-acetamido-2-bromobenzoate | Not specified | uva.nl |
| Cyclization | 5-amino-1-ethyl-pyrazole, Potassium Carbonate (K₂CO₃), Copper(II) Acetate (Cu(OAc)₂) | DMF | Reflux, ~2 days | N-(1-ethylpyrazol-5-yl)-5-acetamido-2-aminobenzoic acid derivative (intermediate for cyclization) | Not specified | googleapis.com |
Advanced Structural Elucidation and Solid State Characteristics
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise structure of a crystalline solid. This powerful technique provides detailed insights into the molecule's conformation, the arrangement of molecules within the crystal, and the role of solvent molecules, such as water, in the crystal lattice.
Determination of Molecular Conformation in the Solid State
An SC-XRD study would reveal the exact conformation of the 5-Acetamido-2-bromobenzoic acid molecule in the crystalline state. This includes the precise bond lengths and angles between all atoms. Key conformational features, such as the dihedral angles between the plane of the benzene (B151609) ring and the substituent acetamido and carboxylic acid groups, would be determined. This information is crucial for understanding intramolecular forces and steric effects.
Asymmetric Unit and Unit Cell Parameters
The analysis would define the asymmetric unit, which is the smallest unique part of the crystal structure from which the entire crystal is built by symmetry operations. Furthermore, it would yield the precise dimensions of the unit cell—the fundamental repeating block of the crystal—defined by the lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ). These parameters, along with the crystal system and space group, are the foundational data describing the crystal's structure.
Supramolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, SC-XRD reveals how molecules pack together in the solid state, governed by a variety of non-covalent interactions.
Intermolecular Hydrogen Bonding Networks
A detailed map of the intermolecular hydrogen bonds would be a primary outcome of the diffraction study. These interactions, involving the carboxylic acid, acetamido group, and the water of hydration, dictate the supramolecular assembly. The analysis would identify all hydrogen bond donors and acceptors and provide precise geometric details (distances and angles) for each interaction.
Carboxyl-Carboxyl Dimer Formation
A common structural motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong O—H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. An SC-XRD study of 5-Acetamido-2-bromobenzoic acid hydrate (B1144303) would confirm whether this classic dimer is present or if the presence of the water molecule and other competing hydrogen bond donors/acceptors leads to an alternative, more complex hydrogen-bonding arrangement that disrupts this pattern.
Until a single-crystal X-ray diffraction study of 5-Acetamido-2-bromobenzoic acid hydrate is performed and the results are made publicly available, a definitive and detailed discussion of these structural aspects remains speculative.
In-Depth Analysis of this compound Reveals Complex Solid-State Architecture
A comprehensive examination of the chemical compound this compound highlights the intricate network of non-covalent interactions that govern its supramolecular assembly. Detailed structural analysis provides insights into the significant roles of hydrogen and halogen bonding, alongside other weak interactions, in defining its solid-state characteristics. However, studies on the polymorphic and pseudopolymorphic behavior of this specific compound remain limited in publicly accessible scientific literature.
Detailed structural studies are paramount in elucidating the three-dimensional arrangement of molecules in the crystalline state. For this compound, the combination of a carboxylic acid, an acetamido group, a bromine atom, and a lattice water molecule creates a rich landscape for various non-covalent interactions.
Role of the Acetamido Group in Hydrogen Bonding
The acetamido group (–NHCOCH₃) plays a pivotal role in the formation of the hydrogen-bonding network. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows it to participate in multiple hydrogen-bonding interactions simultaneously, acting as a crucial linker in the supramolecular architecture. The N-H group can form strong hydrogen bonds with electronegative atoms such as the oxygen of a carboxylic acid, another acetamido group, or a water molecule. Concurrently, the carbonyl oxygen of the acetamido group can accept a hydrogen bond, further strengthening the crystal lattice.
Water-Mediated Hydrogen Bonding Bridges
The presence of a water molecule in the crystal lattice, classifying the compound as a hydrate, introduces additional layers of complexity and stability to the hydrogen-bonding network. Water molecules are excellent bridging units, capable of both donating and accepting two hydrogen bonds. In the solid state of this compound, water molecules are expected to mediate interactions between the organic molecules. This can occur through the formation of hydrogen-bonded rings or chains, connecting, for example, the carboxylic acid group of one molecule to the acetamido group of another. These water-mediated bridges are often critical in satisfying the hydrogen-bonding potential of all functional groups, leading to a more stable and densely packed structure.
Halogen Bonding Interactions
Beyond the well-understood hydrogen bonds, the bromine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (such as an oxygen or nitrogen atom). The electron density on the halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) along the extension of the C-Br bond. This positive region can interact favorably with an electron-rich site on an adjacent molecule, such as the carbonyl oxygen of the carboxylic acid or acetamido group. The strength of these interactions can be comparable to that of conventional hydrogen bonds and they play a significant role in directing the crystal packing.
Pi-Pi Stacking Interactions
The planar aromatic ring of the benzoic acid derivative facilitates π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. In the crystal structure, molecules can arrange themselves in a parallel or offset fashion, allowing for attractive van der Waals forces between the overlapping π-orbitals. The geometry of this stacking, including the inter-planar distance and the degree of offset, is influenced by the electronic nature of the substituents on the ring and the other competing intermolecular forces.
Other Non-Covalent Interactions
C-H...O interactions: The hydrogen atoms attached to the aromatic ring and the methyl group can act as weak hydrogen bond donors, forming interactions with oxygen atoms from neighboring carboxylic acid or acetamido groups.
C-H...π interactions: These interactions involve the hydrogen atoms of one molecule interacting with the π-electron cloud of an adjacent aromatic ring.
These seemingly minor interactions collectively contribute to the cohesive energy of the crystal lattice, influencing the final packing arrangement.
Supramolecular Synthons and Their Prevalence
Polymorphism and Pseudopolymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal forms are the result of the inclusion of solvent molecules (in this case, water, leading to different hydrates). These different forms can exhibit distinct physical properties, such as melting point, solubility, and stability.
Polymorphism and Pseudopolymorphism
Identification and Characterization of Crystalline Forms
The ability of a compound to exist in more than one crystalline form is known as polymorphism. Each polymorph is a distinct solid-state entity with the same chemical composition but different internal crystal packing, which can lead to variations in physical properties. The identification and characterization of these forms are typically carried out using a suite of analytical techniques.
Currently, detailed public-domain research identifying and characterizing distinct crystalline forms or polymorphs specifically for this compound is limited. While its chemical structure and basic properties are known, comprehensive screening for polymorphism has not been extensively reported in scientific literature. Characterization of any potential crystalline forms would typically involve the techniques listed in the table below.
Table 1: Standard Techniques for Characterization of Crystalline Forms
| Technique | Information Provided |
|---|---|
| Powder X-ray Diffraction (PXRD) | Provides a unique fingerprint for a specific crystalline phase based on the diffraction pattern of X-rays from the crystal lattice. |
| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of atoms and molecules in a crystal, including bond lengths, angles, and intermolecular interactions. |
| Differential Scanning Calorimetry (DSC) | Measures thermal events such as melting, crystallization, and solid-solid transitions, which are unique for different polymorphs. |
| Thermogravimetric Analysis (TGA) | Determines changes in mass with temperature, useful for identifying solvates and hydrates by quantifying solvent/water loss. |
| Infrared (IR) & Raman Spectroscopy | Probes the vibrational modes of molecules. Differences in spectra can indicate different intermolecular interactions and conformations present in various polymorphs. |
Without specific experimental studies on this compound, a definitive account of its crystalline forms cannot be provided.
Factors Influencing Polymorphic Transition
Polymorphic transitions, where one crystalline form converts to another, are governed by thermodynamics and kinetics. The relative stability of polymorphs can be either monotropic (one form is always more stable) or enantiotropic (stability depends on temperature). nih.gov Factors that can influence these transitions include:
Temperature : Heating can provide the energy needed to overcome the kinetic barrier for conversion to a more stable form. chemicalbook.com
Pressure : Applying pressure can favor the formation of a denser polymorphic form.
Solvent : The choice of solvent during crystallization can dictate which polymorph nucleates and grows, a phenomenon known as solvent-mediated polymorphism.
Mechanical Stress : Grinding or milling can induce polymorphic transformations by introducing mechanical energy into the system.
A thorough understanding of these factors is crucial for controlling the solid form of a compound, but specific studies detailing these influences on this compound are not currently available.
Crystallization Conditions and Control of Solid Forms
The control of solid forms is achieved by manipulating the conditions of crystallization. The goal is to consistently produce the desired crystalline form, whether it be the most thermodynamically stable one or a metastable form with advantageous properties. Key parameters that are typically controlled include:
Solvent System : The polarity, hydrogen-bonding capability, and viscosity of the solvent can influence molecular assembly.
Supersaturation : The rate at which supersaturation is generated (e.g., through cooling, solvent evaporation, or addition of an anti-solvent) affects nucleation and growth kinetics, which can favor different polymorphs.
Temperature Profile : The cooling rate during crystallization can determine which form nucleates preferentially.
Additives and Impurities : The presence of other molecules can either inhibit the growth of certain forms or act as a template for others. nih.gov
Systematic screening of these conditions is necessary to map the crystallization landscape of this compound and establish robust methods for producing a desired solid form.
Co-crystallization and Solvate Formation
Beyond single-component crystals, multi-component crystals such as co-crystals and solvates offer a powerful avenue for modifying the physicochemical properties of a solid without altering the covalent structure of the primary molecule. brjac.com.br
Design Principles for Co-crystals and Co-crystal Solvates
Co-crystals are multi-component crystals where the components are linked by non-covalent interactions, typically hydrogen bonds. sigmaaldrich.com The design of co-crystals, a practice known as crystal engineering, relies on the predictable formation of intermolecular interactions called supramolecular synthons.
Key design principles include:
Supramolecular Synthon Approach : This involves identifying robust and predictable hydrogen bond donors and acceptors on the target molecule and selecting a "co-former" molecule that has complementary functional groups. For carboxylic acids like 5-Acetamido-2-bromobenzoic acid, common synthons include the carboxylic acid-carboxylic acid homodimer and the carboxylic acid-pyridine or carboxylic acid-amide heterodimers.
pKa Rule : For co-crystals involving an acid and a base, the difference in their pKa values (ΔpKa) is a useful guideline. A ΔpKa of less than 1 generally leads to a co-crystal, while a ΔpKa greater than 4 typically results in salt formation due to proton transfer.
Solvent Selection : In the formation of co-crystal solvates, the solvent molecule is intentionally incorporated into the crystal lattice. The size, shape, and hydrogen-bonding ability of the solvent are critical factors in the formation and stability of these structures. sigmaaldrich.com
Table 2: Common Supramolecular Synthons in Co-crystal Design
| Synthon Type | Interacting Functional Groups | Typical Motif |
|---|---|---|
| Homosynthon | Carboxylic Acid – Carboxylic Acid | R²₂(8) ring |
| Homosynthon | Amide – Amide | R²₂(8) ring |
| Heterosynthon | Carboxylic Acid – Pyridine (B92270) | O–H···N |
| Heterosynthon | Carboxylic Acid – Amide | O–H···O=C, N–H···O=C |
Role of this compound as a Potential Co-former
This compound possesses functional groups that make it a promising candidate as a co-crystal former.
Carboxylic Acid Group : This group is a strong hydrogen bond donor (O-H) and acceptor (C=O), capable of forming robust synthons with a wide variety of functional groups.
Acetamido Group : The amide functionality provides both a hydrogen bond donor (N-H) and an acceptor (C=O), allowing for diverse intermolecular interactions.
Hydrate Form : The presence of a water molecule in the crystal lattice indicates its ability to readily form hydrates. This water molecule can play a crucial role in stabilizing the crystal structure by acting as a bridge between molecules of the primary compound.
While theoretically a good candidate, experimental studies or co-crystal screens involving this compound as a co-former have not been reported in the surveyed scientific literature.
Characterization of Multi-component Crystalline Phases
The characterization of co-crystals and solvates requires confirmation that a new, single crystalline phase has been formed, rather than a simple physical mixture of the components. brjac.com.br The analytical techniques are similar to those used for polymorphs, with specific points of emphasis:
SCXRD : This is the definitive method, as it reveals the precise connectivity and stoichiometry of the different components within the crystal lattice.
PXRD : A new diffraction pattern, distinct from the patterns of the starting materials, is strong evidence of a new multi-component phase.
DSC/TGA : The thermal profile, particularly the melting point, of a co-crystal is typically different from that of its individual components. TGA can confirm the presence and stoichiometry of solvent molecules in solvates.
Spectroscopy (IR, Raman, Solid-State NMR) : Shifts in spectroscopic signals (e.g., the C=O stretch in an IR spectrum) can indicate the formation of new hydrogen bonds between the components.
Confirmation through these methods is essential to validate the discovery of any new co-crystal or solvate of this compound.
Spectroscopic and Spectrometric Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule by examining the vibrations of its constituent bonds.
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For compounds similar to 5-Acetamido-2-bromobenzoic acid, the FT-IR spectrum is expected to exhibit a number of characteristic absorption bands.
Key functional group vibrations for aromatic carboxylic acids and amides include the broad O-H stretching of the carboxylic acid, typically observed in the 3300-2500 cm⁻¹ region due to hydrogen bonding. The carbonyl (C=O) stretching vibrations of the carboxylic acid and the amide group (Amide I band) are expected to appear in the region of 1700-1630 cm⁻¹. The N-H stretching of the secondary amide is anticipated around 3300 cm⁻¹, while the Amide II band (N-H bending and C-N stretching) typically appears around 1550 cm⁻¹. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring occur in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ region.
Table 1: Representative FT-IR Vibrational Frequencies for Aromatic Acetamido Bromobenzoic Acids
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 |
| C=O Stretch (Amide I) | 1680 - 1630 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| N-H Bend (Amide II) | 1570 - 1515 |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 |
Note: This table is based on general spectroscopic principles and data for analogous compounds.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 5-Acetamido-2-bromobenzoic acid hydrate (B1144303), the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The C=O stretching vibrations will also be Raman active. The C-Br bond, being a heavy atom bond, should also give rise to a distinct Raman signal at low frequencies. As with FT-IR, specific experimental Raman data for the title compound is scarce, but data for its isomer, 2-Acetamido-5-bromobenzoic acid, is available for comparison.
To gain a more profound understanding of the vibrational modes, experimental data can be correlated with theoretical calculations, often performed using Density Functional Theory (DFT). Such studies on related molecules like 2-bromobenzoic acid and other benzoic acid derivatives have demonstrated excellent agreement between scaled theoretical frequencies and experimental observations. nih.gov This approach allows for the precise assignment of each observed vibrational band to a specific molecular motion. For 5-Acetamido-2-bromobenzoic acid, DFT calculations would be instrumental in assigning the complex vibrations of the substituted benzene (B151609) ring and differentiating the various C-H bending modes. The potential energy distribution (PED) analysis from these calculations can quantify the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Acetamido-2-bromobenzoic acid hydrate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the methyl protons of the acetamido group, and the carboxylic acid proton.
The aromatic protons will appear as a set of coupled signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific splitting pattern and chemical shifts will depend on the substitution pattern of the benzene ring. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (often > δ 10 ppm). The amide proton (N-H) will also likely appear as a singlet, with its chemical shift being solvent-dependent. The methyl protons of the acetamido group will give rise to a singlet, typically in the δ 2.0-2.5 ppm region.
Table 2: Predicted ¹H NMR Chemical Shifts for 5-Acetamido-2-bromobenzoic acid
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| Carboxylic Acid-H | > 10 | Broad Singlet |
| Amide-H | 7.5 - 9.0 | Singlet |
Note: These are approximate chemical shift ranges and can be influenced by the solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule.
The carbonyl carbons of the carboxylic acid and the amide group will appear at the most downfield chemical shifts (typically δ 160-180 ppm). The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon attached to the bromine atom (C-Br) and the carbon attached to the carboxylic acid group showing distinct chemical shifts due to the electronic effects of these substituents. The methyl carbon of the acetamido group will appear at the most upfield position (typically δ 20-30 ppm).
Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Acetamido-2-bromobenzoic acid
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 175 |
| C=O (Amide) | 168 - 172 |
| Aromatic C-Br | 115 - 125 |
| Aromatic C-NH | 135 - 145 |
| Other Aromatic C | 120 - 140 |
| Aromatic C-COOH | 130 - 140 |
Note: These are approximate chemical shift ranges. Precise values can be predicted more accurately using computational methods.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are instrumental in probing the electronic transitions within a molecule. For "this compound," Ultraviolet-Visible (UV-Vis) spectroscopy is the most relevant technique in this category.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of an organic molecule is influenced by the nature of its chromophores—the parts of the molecule that absorb light.
In the case of this compound, the primary chromophore is the substituted benzene ring. The electronic transitions are typically of the π → π* type, arising from the conjugated system of the aromatic ring. The presence of substituents—the carboxylic acid (-COOH), the acetamido (-NHCOCH₃), and the bromine (-Br) groups—can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted benzoic acid.
Table 1: Expected UV-Vis Absorption Characteristics for this compound based on Analogous Compounds
| Chromophore System | Expected Absorption Bands (λmax) | Electronic Transition |
| Substituted Benzene Ring | ~200-350 nm | π → π* |
Note: The values in this table are estimations based on the analysis of structurally similar compounds and are not experimental data for this compound.
Mass Spectrometry (MS) for Molecular Ion Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
For 5-Acetamido-2-bromobenzoic acid (C₉H₈BrNO₃), the nominal molecular weight is approximately 258.07 g/mol . In a mass spectrum, the peak corresponding to the intact molecule that has been ionized (typically by the loss of an electron) is known as the molecular ion peak [M]⁺. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two m/z units.
While the mass spectrum for 5-Acetamido-2-bromobenzoic acid is not widely published, data for its isomer, 2-Acetamido-5-bromobenzoic acid, is available and provides a good illustration of the expected fragmentation. The NIST Mass Spectrometry Data Center reports the most significant peaks for this isomer. nist.gov The fragmentation of such molecules often involves the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), or side-chain cleavages. libretexts.orgdocbrown.info
Table 2: Prominent Mass-to-Charge Ratios (m/z) from the Mass Spectrum of the Isomer 2-Acetamido-5-bromobenzoic Acid
| m/z Value | Relative Intensity | Possible Fragment Ion |
| 215 | Base Peak (100%) | [M - C₂H₃O]⁺ |
| 217 | High | Isotopic peak of m/z 215 |
| 197 | Moderate | [M - C₂H₃O - H₂O]⁺ |
Source: Data adapted from PubChem and NIST for the isomer 2-Acetamido-5-bromobenzoic acid. nist.govnih.gov
The base peak at m/z 215 likely corresponds to the loss of an acetyl radical (CH₃CO·) from the molecular ion. The presence of the isotopic peak at m/z 217 confirms the presence of a bromine atom in this fragment. Further fragmentation, such as the loss of a water molecule, can lead to other observed ions. The identification of the molecular ion and the analysis of its isotopic pattern and fragmentation are essential steps in the unequivocal identification of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, including structure, energy, and reactivity.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. wisc.edu It is particularly effective for optimizing molecular geometry and determining electronic properties.
Geometry Optimization: This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. For 5-Acetamido-2-bromobenzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters. nih.govdergipark.org.tr These parameters include the bond lengths between atoms (e.g., C-C, C-N, C-Br, C=O), the bond angles defining the molecular shape (e.g., C-C-C in the benzene (B151609) ring), and the dihedral angles that describe the orientation of the acetamido and carboxylic acid groups relative to the phenyl ring. Studies on analogous compounds like 2-amino-5-bromobenzoic acid have successfully used DFT to determine these parameters. dergipark.org.tr
Electronic Structure: DFT also provides a detailed picture of the electron distribution within the molecule. This includes calculations of molecular orbital energies, electron density, and atomic charges. Understanding the electronic structure is crucial for predicting the molecule's reactivity, polarity, and spectroscopic properties. For instance, calculations on similar benzoic acid derivatives have been used to analyze their electronic properties and structure-activity relationships. wisc.edunih.gov
| Parameter | Description | Example from DFT Calculation |
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | C-Br bond distance, C=O bond distance. |
| Bond Angle | The angle formed between three connected atoms. | Angle of the carboxylic acid group (O-C-O). |
| Dihedral Angle | The angle between two intersecting planes, used to define molecular conformation. | Torsion angle of the acetamido group relative to the benzene ring. |
| Total Energy | The calculated total energy of the molecule in its optimized geometry. | Used to compare the stability of different conformers. |
Beyond DFT, other quantum mechanical methods are available to study molecular systems.
Ab Initio Methods: These methods, Latin for "from the beginning," compute solutions to the Schrödinger equation based on first principles, without using experimental data. nih.gov Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, high-level ab initio methods can provide very accurate results, especially for smaller molecules, and serve as a benchmark for other techniques. researchgate.net Vibrational assignments for related molecules like 2-bromobenzoic acid have been performed using both HF and DFT methods for comparison. nih.gov
Semi-Empirical Methods: These methods simplify quantum mechanical calculations by incorporating some parameters derived from experimental data. This reduces computational cost, making them suitable for very large molecules. nih.gov However, their accuracy is dependent on the parameterization and may be less reliable for molecules that differ significantly from those used to develop the method.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com
HOMO: This is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. actascientific.com For 5-Acetamido-2-bromobenzoic acid, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO gap would provide insight into its chemical stability and reactivity. actascientific.com Studies on related compounds have used this analysis to understand charge transfer within the molecule. dergipark.org.tr
| Parameter | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of a localized Lewis structure, describing bonding in terms of lone pairs and two-center bonds. wisc.edufaccts.de This method investigates charge transfer, hyperconjugation, and delocalization effects within the molecule.
Computational methods are used to simulate vibrational spectra (Infrared and Raman) to aid in the interpretation of experimental data. By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands in an experimental spectrum to particular molecular motions, such as stretching, bending, or rocking of chemical bonds. nih.gov
DFT calculations are commonly used to predict the vibrational frequencies of molecules like 5-Acetamido-2-bromobenzoic acid. slideshare.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov Comparing the simulated spectrum with the experimental FT-IR and FT-Raman spectra allows for a detailed and accurate assignment of the vibrational modes, confirming the molecular structure. Such analyses have been performed for closely related compounds like 2-amino-5-bromobenzoic acid and 2-bromobenzoic acid. dergipark.org.trnih.gov
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, plotted on its electron density surface. wuxiapptec.com It is an invaluable tool for predicting chemical reactivity and intermolecular interactions.
The MEP map uses a color scale to indicate different potential values.
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen or nitrogen. researchgate.netresearchgate.net
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., the H of the carboxylic acid). researchgate.netresearchgate.net
Green regions: Represent areas of neutral or near-zero potential. ijraset.com
For 5-Acetamido-2-bromobenzoic acid, an MEP map would clearly identify the reactive sites. The oxygen atoms of the carboxyl and acetamido groups would be expected to show strong negative potential (red), while the hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue), highlighting its acidic nature and ability to act as a hydrogen bond donor. ijraset.com This analysis is crucial for understanding how the molecule interacts with other molecules, such as biological receptors or solvent molecules. wuxiapptec.com
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contacts
In a typical Hirshfeld surface analysis, the surface is mapped with properties such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals length in white, and longer contacts in blue. This visualization provides immediate insight into the most significant interactions governing the crystal packing.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for 5-Acetamido-2-bromobenzoic acid hydrate (B1144303) from 2D Fingerprint Plots
| Interaction Type | Hypothetical Percentage Contribution (%) |
| H···H | 40-50 |
| O···H/H···O | 20-30 |
| C···H/H···C | 10-15 |
| Br···H/H···Br | 5-10 |
| N···H/H···N | 3-7 |
| O···O | < 1 |
| C···C | < 1 |
| Br···O/O···Br | < 1 |
Note: This table is illustrative and not based on published experimental data for 5-Acetamido-2-bromobenzoic acid hydrate.
Molecular Dynamics Simulations for Dynamic Behavior
Specific molecular dynamics (MD) simulation studies focused on the dynamic behavior of this compound have not been identified in published research. MD simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, molecular flexibility, and the stability of intermolecular interactions under various conditions.
For this compound, MD simulations could be employed to investigate the dynamics of the hydrogen-bonding network involving the carboxylic acid, acetamido group, and the water molecule of hydration. Such studies would also elucidate the vibrational modes of the molecule and the flexibility of the acetamido and carboxylic acid groups relative to the benzene ring. Key parameters that could be analyzed from an MD simulation are summarized in the table below.
Table 2: Potential Parameters to be Analyzed from Molecular Dynamics Simulations of this compound
| Parameter | Information Gained |
| Root Mean Square Deviation (RMSD) | Conformational stability of the molecule over time. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of individual atoms or functional groups. |
| Radial Distribution Function (RDF) | Probability of finding an atom at a certain distance from another, detailing the structure of the hydration shell. |
| Hydrogen Bond Analysis | Dynamics and stability of the hydrogen-bonding network. |
In Silico Studies of Molecular Recognition and Supramolecular Assembly
There is a lack of specific in silico studies in the available literature concerning the molecular recognition and supramolecular assembly of this compound. Such computational investigations are crucial for understanding how this molecule interacts with other molecules to form larger, organized structures, which is fundamental in the fields of crystal engineering and materials science.
In silico approaches, such as molecular docking or quantum chemical calculations, could predict the preferred binding modes and interaction energies with other molecules. These studies could explore the formation of various supramolecular synthons, which are robust and predictable non-covalent interactions. For this compound, key synthons would likely involve hydrogen bonding between the carboxylic acid and acetamido groups, as well as potential halogen bonding involving the bromine atom.
Table 3: Potential Supramolecular Synthons for this compound
| Synthon Type | Interacting Groups |
| Carboxylic acid dimer | O-H···O=C |
| Amide-acid catemer | N-H···O=C(acid) and O-H(acid)···O=C(amide) |
| Halogen bonding | C-Br···O or C-Br···N |
| Hydrate bridging | Molecule-H₂O-Molecule |
These computational approaches would provide a theoretical framework for designing and predicting the outcomes of co-crystallization experiments and understanding the principles that govern the self-assembly of this molecule.
Advanced Applications in Chemical Research and Materials Science
Utilization as a Synthetic Intermediate for Novel Compounds
5-Acetamido-2-bromobenzoic acid hydrate (B1144303) is a valuable building block in organic synthesis, offering several pathways for the creation of novel and structurally diverse compounds. The reactivity of its functional groups—the carboxylic acid, the bromine atom, the acetamido group, and the aromatic ring—can be selectively exploited to build complex molecules.
The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. The bromine atom is particularly useful for carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions, allowing for the introduction of a wide variety of substituents onto the benzene (B151609) ring. The acetamido group can be hydrolyzed to the corresponding amine, which can then be further functionalized. This versatility makes the compound a key starting material for synthesizing new heterocyclic systems and complex organic molecules that may possess interesting biological or material properties. While specific examples for this exact molecule are not extensively documented in publicly available literature, the synthetic utility of its constituent parts is well-established in compounds with similar functionalities. For instance, various substituted benzoic acids are routinely used as precursors in the synthesis of pharmacologically active agents and other complex organic structures. glindiachemicals.comgoogle.com
Table 1: Potential Synthetic Transformations of 5-Acetamido-2-bromobenzoic acid
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Carboxylic Acid (-COOH) | Amidation | Benzamides |
| Esterification | Benzoate Esters | |
| Reduction | Benzyl Alcohols | |
| Bromine (-Br) | Suzuki Coupling | Biaryl Compounds |
| Heck Coupling | Substituted Styrenes | |
| Buchwald-Hartwig Amination | N-Aryl Amines |
Contributions to Crystal Engineering and Supramolecular Design
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties. ias.ac.in 5-Acetamido-2-bromobenzoic acid hydrate is an excellent candidate for crystal engineering and supramolecular design due to its capacity for forming multiple, predictable, and robust non-covalent interactions.
The molecule contains strong hydrogen bond donors (the amide N-H and the carboxylic acid O-H) and acceptors (the amide C=O and the carboxylic acid C=O and O-H). These groups can form well-defined hydrogen-bonding patterns, such as the common carboxylic acid dimer synthon or catemer chains, as well as amide-amide and amide-acid interactions. Furthermore, the bromine atom can participate in halogen bonding, a highly directional interaction where the electrophilic region on the halogen atom interacts with a nucleophile (like an oxygen or nitrogen atom). nih.gov The interplay between these hydrogen and halogen bonds allows for the construction of complex and predictable one-, two-, or three-dimensional supramolecular architectures. nih.gov This controlled assembly is fundamental for designing molecular solids with specific physical properties, such as solubility, melting point, and morphology. The study of related halo-substituted benzoic acids has demonstrated their utility in assembling larger structures with precise intermolecular interactions, illustrating the potential of this class of compounds in supramolecular synthesis. nih.gov
Table 2: Key Intermolecular Interactions for Supramolecular Assembly
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Resulting Supramolecular Motif |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (O-H), Amide (N-H) | Carboxylic Acid (C=O), Amide (C=O) | Dimers, Chains, Sheets |
| Halogen Bond | Bromine (-Br) | Amide (C=O), Carboxylic Acid (C=O) | Chains, Network Stabilization |
Role in the Development of Specialty Chemicals
Specialty chemicals are high-value products produced in lower volumes for specific, performance-enhancing applications. This compound serves as a key intermediate in the synthesis of such chemicals, particularly within the pharmaceutical and agrochemical industries. Its substituted benzene ring structure is a common scaffold found in many biologically active molecules.
In medicinal chemistry, building blocks like this are used to synthesize complex molecules for drug discovery programs. For example, related compounds such as 5-bromo-2-chlorobenzoic acid are crucial starting materials for synthesizing antidiabetic drugs like Dapagliflozin and Empagliflozin. google.com The functional groups on 5-acetamido-2-bromobenzoic acid allow for the systematic modification of a lead compound's structure to optimize its efficacy, selectivity, and pharmacokinetic properties (a process known as structure-activity relationship or SAR studies). Its utility extends to the creation of agrochemicals, where similar principles of molecular design are applied to develop new herbicides, insecticides, and fungicides. glindiachemicals.com
Potential in Functional Materials Design
Functional materials are designed to possess specific properties that can be exploited for technological applications, such as in electronics, optics, or nanotechnology. The molecular structure of this compound provides features that are desirable for the bottom-up design of such materials.
The rigid aromatic core is a common component in materials like liquid crystals, organic light-emitting diodes (OLEDs), and polymers. The carboxylic acid group can be used to anchor the molecule to surfaces or to serve as a monomer for polymerization reactions, leading to the formation of polyesters or polyamides. The bromine atom not only allows for further synthetic modification but can also influence the electronic properties of the final material and promote intersystem crossing in photoluminescent materials. While direct applications of this specific hydrate in materials science are not widely reported, analogous bromo- and chloro-substituted benzoic acids are known to be used in the synthesis of dyes, pigments, liquid crystals, and polymers. glindiachemicals.com The potential exists to incorporate this molecule into more complex systems where the combination of its hydrogen-bonding capability, aromatic core, and reactive handles can be used to create new materials with tailored functional properties.
Q & A
Q. What are the key steps in synthesizing 5-acetamido-2-bromobenzoic acid hydrate, and how can reaction conditions be optimized?
The synthesis involves bromination of benzoic acid derivatives followed by acetylation and hydration. Evidence from analogous brominated benzoic acid syntheses (e.g., 2-bromobenzoic acid) highlights the importance of temperature control (e.g., refluxing with SOCl₂ or Ac₂O) and catalyst selection (e.g., Cu bronze for bromination) . Optimization can be achieved by systematically varying parameters like solvent polarity, reaction time, and stoichiometric ratios. Statistical methods such as factorial design (e.g., 2^k designs) are recommended to minimize experimental runs while identifying critical factors .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Key methods include:
- FT-IR : To confirm functional groups (e.g., C=O stretch of the acetamido group at ~1650 cm⁻¹, Br-C aromatic vibrations).
- NMR : ¹H/¹³C NMR for structural elucidation (e.g., aromatic proton splitting patterns, methyl group signals from the acetamido moiety).
- XRD : For crystal structure determination, especially if polymorphism is suspected . Note that spectral libraries (e.g., NIST) may lack data for niche compounds, requiring comparative analysis with analogous structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data during scale-up of this compound synthesis?
Contradictions often arise from heterogeneous mixing or heat transfer inefficiencies in larger reactors. A methodological approach includes:
- Conducting kinetic studies to identify rate-limiting steps under varying scales.
- Applying computational fluid dynamics (CFD) to model reactor hydrodynamics and optimize agitation/heat dissipation .
- Using design of experiments (DoE) to decouple confounding variables (e.g., temperature vs. catalyst loading) .
Q. What reactor designs are optimal for continuous-flow synthesis of brominated benzoic acid derivatives?
Microreactors or tubular reactors are preferred for bromination steps due to their superior heat transfer and mixing efficiency, critical for exothermic reactions. CRDC subclass RDF2050112 emphasizes reactor design principles such as plug-flow behavior and residence time distribution (RTD) analysis to minimize side products . For acetylation, batch reactors may suffice if precise stoichiometric control is maintained.
Q. How can statistical methods improve the detection of polymorphism in this compound?
Polymorphism screening should combine:
Q. What purification strategies mitigate byproduct formation in multi-step syntheses of halogenated aromatic compounds?
Advanced strategies include:
- Membrane separation technologies (CRDC RDF2050104) for selective removal of unreacted bromine or acetamide precursors .
- Chromatographic optimization : Use of gradient elution in HPLC to resolve structurally similar impurities.
- Taguchi methods to balance purity and yield during recrystallization .
Data Analysis and Interpretation
Q. How should researchers handle missing or conflicting spectral data for novel brominated benzoic acid derivatives?
- Cross-validate with computational chemistry (e.g., DFT simulations for IR/NMR predictions).
- Perform synchrotron XRD for high-resolution crystal structure determination.
- Reference analogous compounds (e.g., 3-bromobenzoic acid, CAS 585-76-2) to infer spectral trends .
Q. What statistical frameworks are robust for analyzing non-linear relationships in reaction parameter optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
